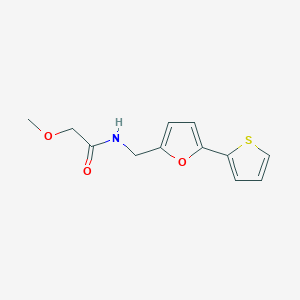

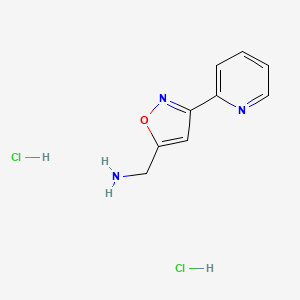

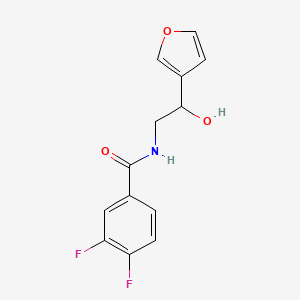

![molecular formula C15H12ClN3OS B2542322 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891114-38-8](/img/structure/B2542322.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves the use of doubly electrophilic building blocks such as N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which is a key precursor for the formation of various ring annulated products. The synthesis route typically includes the formation of the title compound with the elimination of by-products like aniline or 2-aminobenzothiazole, resulting in acceptable product yields. The structural confirmation of the synthesized compounds is achieved through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide and related compounds is elucidated using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, along with elemental analysis, are employed to confirm the structures of synthesized compounds. Quantum chemical calculations, such as density functional theory (DFT), are also used to examine the effects of similar molecules, providing a confident vibrational assignment of all fundamentals and supporting the experimental data .

Chemical Reactions Analysis

The chemical reactivity of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide derivatives is explored through various reactions. For example, the synthesis of related compounds involves reactions such as indolization under Fischer conditions, Japp-Klingemann method followed by decarboxylation, and amidification by condensation with amines . Additionally, the introduction of substituents like 1,3,4-thiadiazole into the N-(thieno[2,3-b]pyridin-3-yl)acetamide framework is performed to design novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide and its derivatives are characterized by their spectroscopic data and theoretical calculations. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate charge transfer within the molecule. Additionally, the presence of CH···O and CH···N hydrogen bonding interactions is significant for molecular self-assembly in thiazole-based compounds . The biological evaluation of these compounds includes in vitro assays for antibacterial, antituberculosis, antifungal, and anticancer activities, with some compounds showing moderate to good biological activities .

Applications De Recherche Scientifique

Structure-Activity Relationships and Metabolic Stability

One study explores the structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), focusing on modifications to improve metabolic stability. The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide demonstrated potent inhibition of PI3Kα and mTOR both in vitro and in vivo. Modifications to reduce metabolic deacetylation led to the development of analogues with improved stability, highlighting the importance of structural modifications for enhancing drug properties (Stec et al., 2011).

Synthesis and Biological Activities

Another research area focuses on the synthesis and biological activities of thiazole compounds. For instance, novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents were synthesized and found to exhibit antifungal and insecticidal activities. This illustrates the potential of such compounds in agricultural applications (Zhou Bing-se, 2013).

Antioxidant and Antitumor Evaluation

Further, compounds derived from 2-amino-1,3,4-thiadiazole, such as N-(1,3,4-thiadiazol-2-yl)acetamides, were synthesized and evaluated for their antioxidant and antitumor activities. This highlights the potential of these compounds in the development of new therapeutic agents with antioxidant and antitumor properties (Hamama et al., 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another study conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, investigating their interactions with proteins and their efficiency in dye-sensitized solar cells (DSSCs). This research demonstrates the versatility of such compounds, showing potential applications in both biomedical and energy-related fields (Mary et al., 2020).

Antiproliferative Activity Studies

New functionalized pyridine linked thiazole derivatives were synthesized and studied for their antiproliferative activity against various cancer cell lines, showcasing the potential of these compounds in cancer research (Alqahtani & Bayazeed, 2020).

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-10(20)19(9-11-4-3-7-17-8-11)15-18-14-12(16)5-2-6-13(14)21-15/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIGMPLMXGRVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

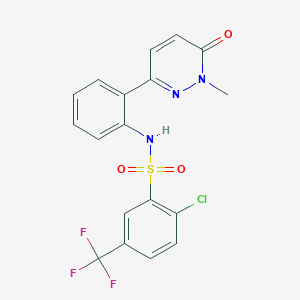

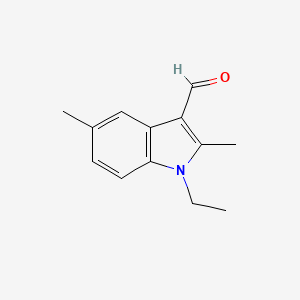

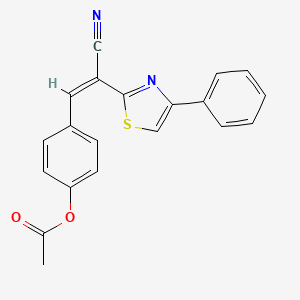

![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)

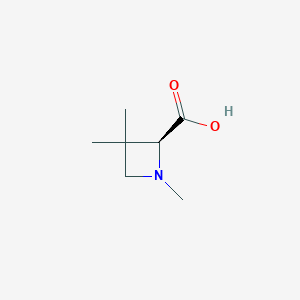

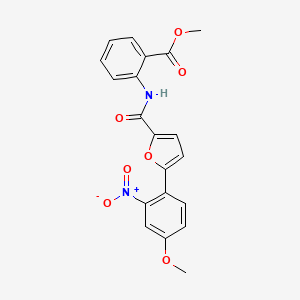

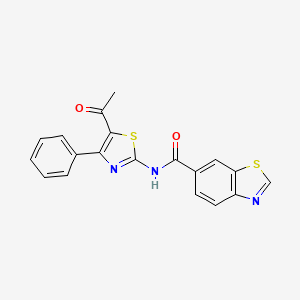

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)

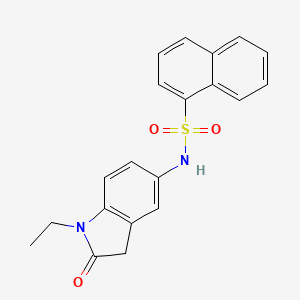

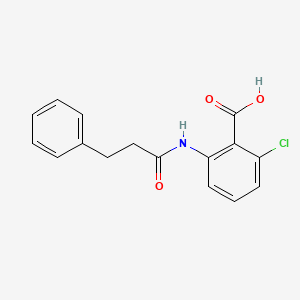

![(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2542262.png)